

# Application Note: Preparation and Administration of C25-140 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C25-140   |           |
| Cat. No.:            | B15611908 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the preparation and administration of the small molecule inhibitor **C25-140** for in vivo experimental models. It includes detailed protocols, formulation recipes, and supporting data derived from published literature and supplier information.

#### Introduction

**C25-140** is a first-in-class, selective small-molecule inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13)[1][2]. TRAF6 is a critical E3 ligase that, upon activation, interacts with Ubc13 to generate Lys63-linked ubiquitin chains. This process is a key step in activating downstream signaling pathways, most notably the canonical NF-κB pathway, which regulates immune and inflammatory responses[3][4]. By blocking the TRAF6-Ubc13 interaction, **C25-140** effectively reduces NF-κB activation and subsequent inflammatory cytokine secretion[3][5].

Due to its mechanism, **C25-140** is a valuable tool for studying the role of TRAF6 in autoimmune and inflammatory diseases. Preclinical studies have shown its efficacy in mouse models of rheumatoid arthritis and psoriasis[2][3]. Like many small molecule inhibitors, **C25-140** has poor aqueous solubility, necessitating a carefully designed formulation to ensure bioavailability and consistent results in in vivo experiments. This note details a validated protocol for its preparation and administration.



#### **Mechanism of Action**

**C25-140** directly binds to TRAF6, sterically hindering its interaction with the E2 conjugating enzyme Ubc13. This prevents the formation of K63-linked polyubiquitin chains on TRAF6 itself and other substrates, which are essential for the recruitment and activation of downstream kinases that ultimately lead to NF-κB activation[6].



Click to download full resolution via product page

Figure 1: Mechanism of C25-140 Inhibition.

## Physicochemical and Solubility Data

Proper formulation begins with understanding the compound's basic properties. **C25-140** is a solid organic molecule with limited solubility in aqueous solutions but good solubility in organic solvents like DMSO.

Table 1: Physicochemical Properties of C25-140



| Property          | Value                                                                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 3-[3,5-Dimethyl-1-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-1-[4-(phenylmethyl)-1-piperidinyl]-1-propanone | [5][7]    |
| Molecular Formula | C26H31N7O                                                                                                                        | [7]       |
| Molecular Weight  | 457.57 g/mol                                                                                                                     | [1][5]    |
| CAS Number        | 1358099-18-9                                                                                                                     | [7][8]    |
| Appearance        | Solid                                                                                                                            | [7]       |
| Purity            | ≥98%                                                                                                                             | [5][7]    |

| Solubility | DMSO: 41-92 mg/mLEthanol: ~9.2 mg/mLMethanol: Soluble |[1][7][8] |

Note: The solubility in DMSO can be affected by absorbed moisture. It is critical to use fresh, anhydrous DMSO for preparing stock solutions.[1]

## Recommended Formulation for In Vivo Administration

For systemic administration (e.g., intraperitoneal or intravenous), a multi-component vehicle is required to keep **C25-140** in solution upon injection into the aqueous physiological environment. The following vehicle is recommended for achieving a clear, stable solution.

Table 2: Recommended Vehicle for Injectable C25-140 Formulation



| Component       | Purpose                 | Final Concentration (%) |
|-----------------|-------------------------|-------------------------|
| DMSO            | Primary Solvent         | 5%                      |
| PEG300          | Co-solvent / Vehicle    | 40%                     |
| Tween® 80       | Surfactant / Emulsifier | 5%                      |
| ddH₂O or Saline | Diluent / Vehicle       | 50%                     |

This formulation is based on a protocol provided by Selleck Chemicals.[1]

# Experimental Protocol: Preparation of C25-140 for Intraperitoneal (i.p.) Injection

This section provides a step-by-step methodology for preparing a **C25-140** solution for in vivo use. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

#### **Materials and Equipment**

- C25-140 powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300), sterile
- Tween® 80 (Polysorbate 80), sterile
- Sterile deionized water (ddH<sub>2</sub>O) or sterile 0.9% Saline
- Sterile, conical microcentrifuge tubes and polypropylene tubes
- · Calibrated pipettes and sterile tips
- Vortex mixer
- Sterile syringes and needles (e.g., 27G) for administration



### **Workflow Diagram**



Click to download full resolution via product page

Figure 2: Workflow for C25-140 Formulation.

### **Step-by-Step Preparation Protocol**

This protocol is for preparing a final volume of 1 mL. Adjust volumes proportionally as needed. The final solution should be prepared fresh and used immediately for best results[1].

- Prepare Stock Solution:
  - Weigh the required amount of C25-140 powder.



- Dissolve it in 50 μL of anhydrous DMSO. Vortex or sonicate briefly if needed to ensure it is fully dissolved and the solution is clear. This will be your concentrated stock.
- Add Co-Solvent:
  - To the DMSO stock solution, add 400 μL of PEG300.
  - Vortex thoroughly until the solution is homogeneous and clear.
- Add Surfactant:
  - Add 50 μL of Tween® 80 to the mixture.
  - Vortex again until the solution is homogeneous and clear.
- Final Dilution:
  - Slowly add 500 μL of sterile saline or ddH<sub>2</sub>O to the mixture while vortexing. This dropwise addition is crucial to prevent precipitation of the compound.
  - The final volume will be 1 mL.
- Final Inspection:
  - Visually inspect the final solution. It should be a clear, precipitate-free liquid. If any cloudiness or precipitate is observed, the solution should not be used.

#### **Example Calculation: 10 mg/kg Dose**

- Animal weight: 25 g (0.025 kg)
- Desired dose: 10 mg/kg
- Total C25-140 needed per animal: 10 mg/kg \* 0.025 kg = 0.25 mg
- Injection volume: Assume 100 μL (0.1 mL) per animal
- Required concentration of dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL



To prepare 1 mL of this 2.5 mg/mL solution, you would start by dissolving 2.5 mg of **C25-140** powder in 50  $\mu$ L of DMSO and then proceed with the protocol as described above.

### **Administration and Dosing in Preclinical Models**

**C25-140** has been successfully administered in mice via multiple routes. The dosage and frequency depend on the specific disease model and experimental design.

Table 3: Published In Vivo Dosing Regimens for C25-140

| Administration<br>Route   | Dosage                 | Frequency   | Animal Model                                       | Reference |
|---------------------------|------------------------|-------------|----------------------------------------------------|-----------|
| Intraperitoneal<br>(i.p.) | 6, 10, and 14<br>mg/kg | Twice daily | Collagen-<br>Induced<br>Arthritis (CIA)<br>in mice | [3][8]    |
| Topical                   | ~1.5 mg/kg             | Twice daily | Imiquimod-<br>induced psoriasis<br>in mice         | [3][7]    |
| Intravenous (i.v.)        | 10 mg/kg               | Single dose | Pharmacokinetic study in mice                      | [8][9]    |

| Oral (p.o.) | 10 mg/kg | Single dose | Pharmacokinetic study in mice |[8] |

### **Pharmacokinetic Profile**

Pharmacokinetic studies in mice provide insight into the absorption, distribution, metabolism, and excretion (ADME) of **C25-140**. These parameters confirm its suitability for in vivo use[9].

Table 4: Pharmacokinetic Parameters of **C25-140** in Mice (10 mg/kg Dose)



| Route                 | C <sub>max</sub><br>(µg/mL) | AUC<br>(ng·min/mL) | t <sub>1</sub> / <sub>2</sub> (min) | Vd (L/kg) | Reference |
|-----------------------|-----------------------------|--------------------|-------------------------------------|-----------|-----------|
| Intravenous<br>(i.v.) | 9.7                         | 274,083            | 80.6                                | 4.13      | [8]       |
| Intraperitonea        | 4.2                         | 100,000            | 184.0                               | 25.6      | [8]       |
| Oral (p.o.)           | 3.4                         | 124,034            | 127.3                               | 13.3      | [8]       |

C<sub>max</sub>: Maximum plasma concentration; AUC: Area under the curve; t<sub>1</sub>/<sub>2</sub>: Half-life; Vd: Volume of distribution.

## Safety and Handling

- C25-140 is for research use only[5].
- Follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information[7].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity -PMC [pmc.ncbi.nlm.nih.gov]



- 4. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner PMC [pmc.ncbi.nlm.nih.gov]
- 5. C25-140 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Preparation and Administration of C25-140 for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611908#how-to-prepare-c25-140-for-in-vivo-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com